

Application Notes and Protocols: Synthesis of 1H-Indazole-6-carbonitrile Derivatives

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Compound of Interest

Compound Name: *1H-indazole-6-carbonitrile*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the synthesis of **1H-indazole-6-carbonitrile** derivatives, which are key structural motifs in many pharmacologically active compounds. The protocols outlined below are based on established synthetic methodologies for indazole formation, particularly the reaction of ortho-halobenzonitriles with hydrazine hydrate.

Introduction

1H-indazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities, including but not limited to, anti-cancer, anti-inflammatory, and antimicrobial properties. Their structural resemblance to purines allows them to function as effective kinase inhibitors, making them a focal point in drug discovery and development. This document details a reliable method for the synthesis of **1H-indazole-6-carbonitrile**, a versatile intermediate for the elaboration into more complex molecular architectures.

Experimental Protocols

Synthesis of 1H-indazole-6-carbonitrile from 4-Fluoro-3-formylbenzonitrile

This protocol describes the synthesis of the parent **1H-indazole-6-carbonitrile** ring system via a cyclization reaction between 4-fluoro-3-formylbenzonitrile and hydrazine.

Materials:

- 4-Fluoro-3-formylbenzonitrile
- Hydrazine hydrate (80% in water)
- n-Butanol
- Ethanol
- Ethyl acetate
- Hexane
- Anhydrous sodium sulfate
- Silica gel (for column chromatography)

Equipment:

- Round-bottom flask with reflux condenser
- Magnetic stirrer with heating mantle
- Rotary evaporator
- Thin Layer Chromatography (TLC) plates and chamber
- Glassware for extraction and filtration
- Column for chromatography

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-fluoro-3-formylbenzonitrile (1.0 eq) in n-butanol (10 mL per gram of starting material).

- **Addition of Hydrazine:** To the stirred solution, add hydrazine hydrate (80% in water, 2.0 eq) dropwise at room temperature.
- **Reaction:** Heat the reaction mixture to reflux (approximately 117-118 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Remove the n-butanol under reduced pressure using a rotary evaporator.
- **Extraction:** Dissolve the residue in ethyl acetate and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford **1H-indazole-6-carbonitrile** as a solid.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for 1H-Indazole-6-carbonitrile

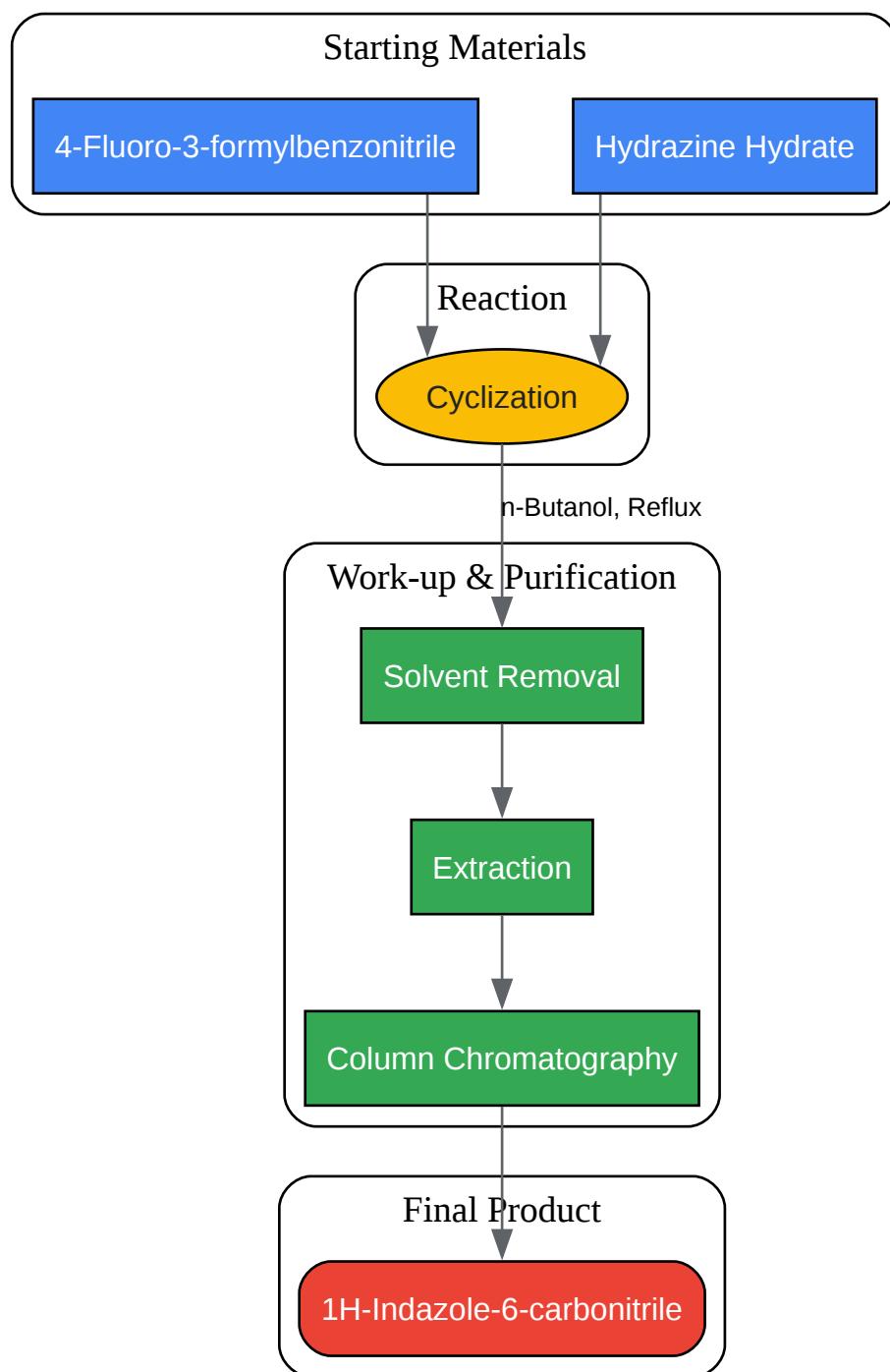
Parameter	Value	Reference
Molecular Formula	C ₈ H ₅ N ₃	
Molecular Weight	143.15 g/mol	
Appearance	Off-white solid	[1]
Melting Point	128-135 °C	
¹ H NMR (400 MHz, CDCl ₃) δ (ppm)	11.20 (br, 1H), 8.12 (d, J = 8.4 Hz, 1H), 7.70 (s, 1H), 7.45 (d, J = 8.4 Hz, 1H)	[2]
¹³ C NMR (100 MHz, CDCl ₃) δ (ppm)	140.26, 123.57, 123.07, 122.53, 119.08, 115.50, 110.18	[2]
Purity (HPLC)	≥ 95%	[1]

Table 2: Synthesis and Characterization of Substituted 1H-Indazole-6-carbonitrile Derivatives

Derivative	Starting Material	Reagents and Conditions	Yield (%)	Melting Point (°C)	Key Spectroscopic Data
3-Phenyl-1H-indazole-6-carbonitrile	Benzaldehyde and N-tosylhydrazone and 4-nitrobenzonitrile	Cs_2CO_3 , DMF, 80 °C	Not specified	-	^1H NMR (400 MHz, CDCl_3): δ 11.20 (br, 1H), 8.12 (d, J = 8.4 Hz, 1H), 7.94 (d, J = 7.2 Hz, 2H), 7.70 (s, 1H), 7.59-7.49 (m, 3H), 7.45 (d, J = 8.4 Hz, 1H). [2]
Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate	Not specified	Not specified	Not specified	-	Molecular Formula: $\text{C}_{10}\text{H}_6\text{BrN}_3\text{O}_2$. [3]

Mandatory Visualization Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of **1H-indazole-6-carbonitrile**.

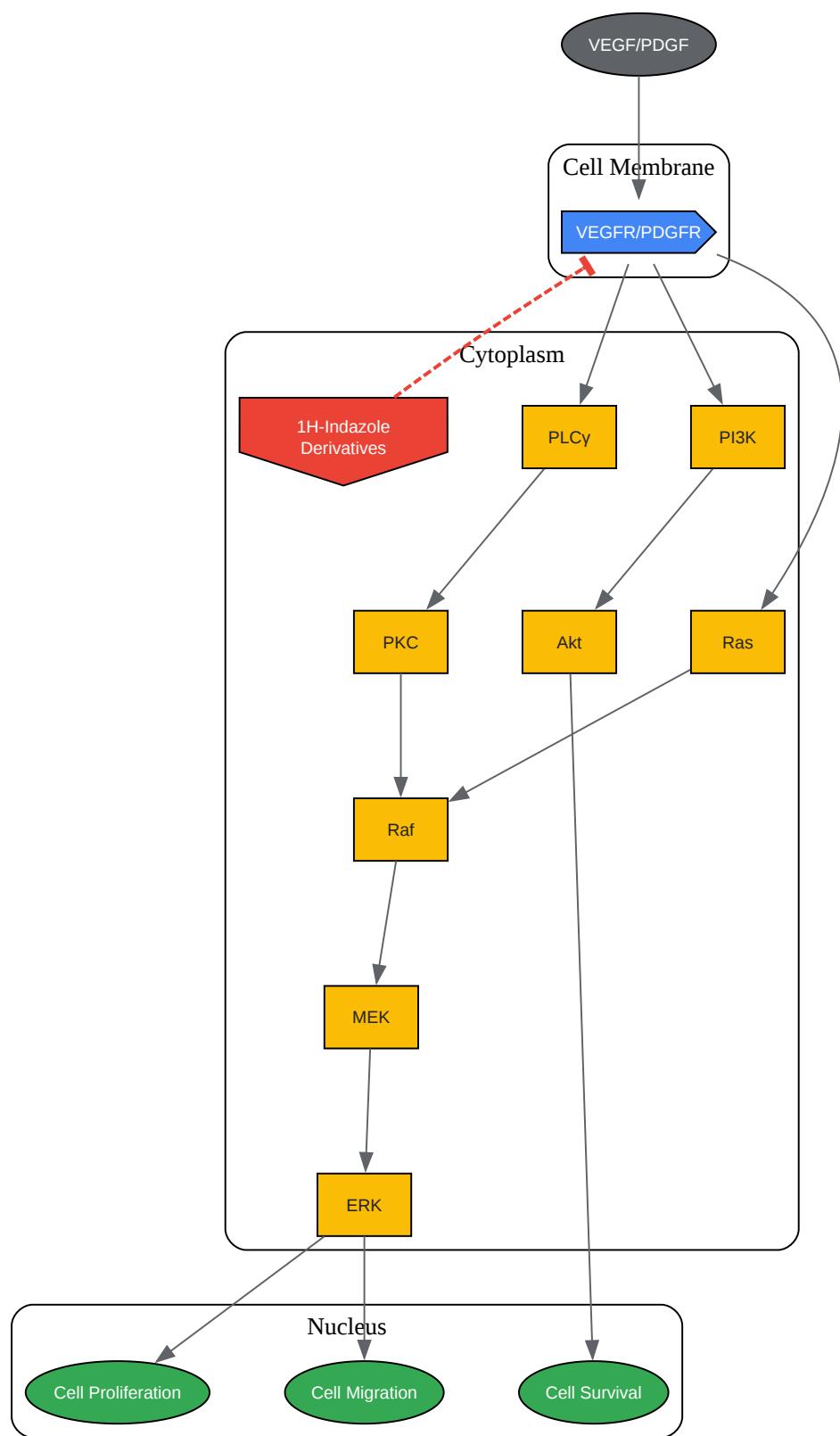


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Caption: Synthetic workflow for **1H-indazole-6-carbonitrile**.

Signaling Pathway

Many 1H-indazole derivatives function as potent inhibitors of various protein kinases involved in cancer cell signaling. A prominent example is their activity against Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), key drivers of angiogenesis.

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Caption: Inhibition of VEGFR/PDGFR signaling by 1H-indazole derivatives.

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References

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